molecular formula C7H3ClF3N3 B179360 3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)- CAS No. 114087-69-3

3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-

Cat. No. B179360
M. Wt: 221.57 g/mol
InChI Key: ZTIJYIRVMYKTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)- is a heterocyclic compound that has gained significant attention in scientific research. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. The unique structural features of this compound make it an attractive candidate for drug development and other biological applications.

Mechanism Of Action

The mechanism of action of 3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)- is not fully understood. However, studies have suggested that the compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)- has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, the compound has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of COX-2.

Advantages And Limitations For Lab Experiments

The advantages of using 3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)- in lab experiments include its high potency, selectivity, and versatility. The compound has shown promising results in various biological assays, making it an attractive candidate for drug development. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

The future directions for the research on 3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)- include the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to investigate the potential of this compound in the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, the development of novel derivatives of this compound could lead to the discovery of more potent and selective drugs with fewer side effects.
Conclusion:
In conclusion, 3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)- is a promising compound with diverse applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. The compound has shown potent biological activities, including anti-tumor, anti-inflammatory, and antimicrobial activities. The development of more efficient synthesis methods and the identification of its molecular targets could lead to the discovery of more potent and selective drugs with fewer side effects.

Synthesis Methods

The synthesis of 3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)- involves the condensation of 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde with guanidine or its derivatives. Various methods have been developed for the synthesis of this compound, including the use of microwave-assisted synthesis, palladium-catalyzed cross-coupling reactions, and one-pot multi-component reactions. These methods have shown good yields and high efficiency in the synthesis of 3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-.

Scientific Research Applications

3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)- has been extensively studied for its biological activities. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. The compound has been reported to exhibit potent anti-tumor activity against a wide range of cancer cell lines. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to possess antimicrobial activity against various bacteria and fungi.

properties

CAS RN

114087-69-3

Product Name

3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-

Molecular Formula

C7H3ClF3N3

Molecular Weight

221.57 g/mol

IUPAC Name

2-chloro-5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H3ClF3N3/c8-6-12-3-1-2-4(7(9,10)11)13-5(3)14-6/h1-2H,(H,12,13,14)

InChI Key

ZTIJYIRVMYKTRR-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1NC(=N2)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)Cl)C(F)(F)F

synonyms

2-Chloro-5-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Origin of Product

United States

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